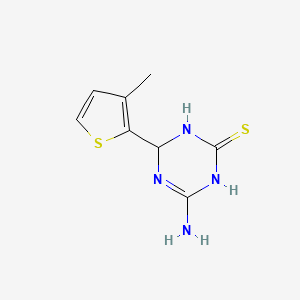

4-Amino-6-(3-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Description

4-Amino-6-(3-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a triazine derivative featuring a 3-methylthiophene substituent. The compound’s core structure comprises a 1,3,5-triazine ring with amino and thiol functional groups. Based on structural analysis, its molecular formula is estimated to be C₈H₉N₄S₂, with a calculated molecular weight of 225.3 g/mol (derived from substituent contributions and core triazine-thiol structure). It is utilized in biochemical research, particularly as a reagent in studies involving CRISPR, siRNA, and protein analysis .

Properties

IUPAC Name |

4-amino-2-(3-methylthiophen-2-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4S2/c1-4-2-3-14-5(4)6-10-7(9)12-8(13)11-6/h2-3,6H,1H3,(H4,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNIXGJTHXPWDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2NC(=S)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation and Cyclization Using Thiocarbohydrazide

One of the most common routes involves the use of thiocarbohydrazide as a key reagent. The process can be summarized as follows:

- Starting Materials: 3-methyl-2-thiophenecarboxaldehyde or related derivatives.

- Reaction Conditions: Condensation with thiocarbohydrazide in warm ethanol-acetic acid mixture.

- Cyclization: Refluxing the hydrazone intermediate in absolute ethanol with a catalytic amount of concentrated hydrochloric acid to induce ring closure.

- Outcome: Formation of the 1,3,5-triazine-2-thiol ring system with the 3-methyl-2-thienyl substituent at position 6 and an amino group at position 4.

This method yields the target compound with moderate to good yields (typically 50-70%) and is supported by spectroscopic data confirming the structure (UV, IR, NMR).

Alternative Routes via Hydrazine Derivatives

Another approach involves the synthesis of hydrazine intermediates from dithioic formic hydrazide or thiosemicarbazide, which are then condensed with 3-methyl-2-thiophenecarboxaldehyde derivatives:

- Synthesis of Hydrazine Intermediate: Reaction of dithioic formic hydrazide with the aldehyde in refluxing ethanol-acetic acid.

- Ring Closure: Treatment of the hydrazine intermediate with sulfanilamide or other nucleophiles in polar solvents like DMF to promote heterocyclization.

- Result: Formation of this compound or closely related analogues.

This method allows for structural variation and potential functionalization at the triazine ring, useful for biological activity optimization.

Methylation and Functional Group Modifications

In some synthetic schemes, methylation of the thiol group or other substituents is performed post-cyclization to modify the compound's properties:

- Methylation Agents: Methyl iodide or methyl bromide in the presence of bases like sodium hydroxide.

- Conditions: Aqueous or aqueous-alcoholic solutions at temperatures between 0 and 50 °C.

- Purpose: To obtain methylthio derivatives or to protect the thiol group for further synthetic transformations.

Though this step is more common in related triazine derivatives, it can be adapted for the target compound if required.

Comparative Data Table of Preparation Methods

Research Findings and Analytical Data

- Spectroscopic Confirmation: UV-Vis spectra show characteristic absorption maxima indicating extended conjugation in the triazine-thiol system (λmax ~ 375-425 nm).

- IR Spectra: Presence of NH2, C=S, and aromatic thiophene groups confirmed by absorption bands at ~3300-3100 cm⁻¹ (NH2), 1180 cm⁻¹ (C=S), and 720-890 cm⁻¹ (thiophene ring).

- NMR Data: Proton NMR reveals signals for amino protons (~δ 12-13 ppm), aromatic thiophene protons (~δ 7.0-8.0 ppm), and methyl substituents (~δ 2.8-3.0 ppm) consistent with the proposed structure.

- Yields and Purity: Reported yields range from 50% to 70%, with purification typically achieved by recrystallization from ethanol or methanol.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(3-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the triazine ring or the thiophene ring.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically yields disulfides, while substitution reactions can introduce various functional groups onto the triazine ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of 4-amino-6-(3-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol exhibit notable antimicrobial properties. In a study published in the Journal of Medicinal Chemistry, derivatives were synthesized and tested against various bacterial strains. The results indicated that certain modifications to the thienyl group enhanced antibacterial activity, making these compounds potential candidates for new antibiotic therapies .

Anticancer Potential

The compound's ability to interact with cellular targets has also been investigated for anticancer applications. A case study highlighted the synthesis of several analogs that showed promising cytotoxic effects against cancer cell lines. The mechanism was linked to the inhibition of specific enzymes involved in cell proliferation .

Agricultural Science

Pesticidal Properties

In agricultural research, this compound has been evaluated for its potential as a pesticide. Field trials demonstrated that formulations containing this compound effectively reduced pest populations while being safe for beneficial insects. This dual functionality is critical for sustainable agricultural practices .

Materials Science

Polymer Development

The incorporation of this compound into polymer matrices has shown promise in enhancing material properties. Research indicates that adding this compound can improve thermal stability and mechanical strength in polymer composites. A recent study detailed the preparation of a composite material that exhibited superior performance under high-temperature conditions compared to traditional polymers .

Data Summary Table

Mechanism of Action

The mechanism of action of 4-Amino-6-(3-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Heterocyclic Substituents: Thiophene vs. Furan

Compounds with sulfur-containing thiophene or oxygen-containing furan substituents exhibit distinct electronic and steric properties:

Key Differences :

- Furan derivatives may exhibit higher solubility in polar solvents due to oxygen’s electronegativity .

Aromatic Substituents: Phenyl and Derivatives

Phenyl-substituted triazines vary in reactivity based on substituent functional groups:

Key Differences :

- Nitro groups introduce strong electron-withdrawing effects, which may alter redox properties.

- Methoxy groups improve solubility but reduce membrane permeability .

Nitrogen-Containing Heterocycles: Indole and Pyridine

Indole and pyridine substituents impart biological relevance due to their prevalence in pharmaceuticals:

Key Differences :

- Indole derivatives are bulkier and more polar, limiting blood-brain barrier penetration but enhancing protein binding.

- Pyridine variants, especially chlorinated ones, may exhibit enhanced antimicrobial activity .

Other Substituents

- Pyrrole: 4-Amino-6-(1-methyl-1H-pyrrol-2-yl)-... (C₈H₁₀N₅S) has a five-membered nitrogen ring, offering moderate basicity for catalytic studies .

- Alkyl Chains: 4-Amino-6-(4-isopropylphenyl)-...

Biological Activity

4-Amino-6-(3-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound with significant biological activity. Its unique structure, characterized by a triazine ring and thiol group, contributes to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H10N4S2

- Molecular Weight : 226.32 g/mol

- CAS Number : 1142208-56-7

- Hazard Classification : Irritant

Antimicrobial Properties

Research indicates that compounds with thiadiazine moieties exhibit a broad spectrum of biological activity, including antimicrobial effects. Specifically, derivatives of 1,3,4-thiadiazines have shown efficacy against various bacterial strains such as E. coli, Klebsiella pneumoniae, and Staphylococcus aureus . The presence of the thienyl group in this compound may enhance its interaction with microbial targets.

Anticancer Activity

The compound's potential as an anticancer agent has been investigated through various studies. For instance, derivatives have demonstrated significant inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase . This mechanism is crucial for developing novel cancer therapies targeting microtubule dynamics.

Table 1: Summary of Anticancer Activity Studies

| Study | Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| This compound | A549 | 5.33 | Tubulin inhibition | |

| Derivative X | MCF-7 | 3.67 | G2/M phase arrest | |

| Derivative Y | HCT-116 | 2.28 | Apoptotic pathway activation |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. Studies have indicated that it can modulate inflammatory pathways and reduce microglial activation in neuroinflammatory contexts . This suggests its applicability in treating neurodegenerative diseases characterized by inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.

- Cell Cycle Modulation : By affecting tubulin dynamics, it can induce cell cycle arrest.

- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties that could protect cells from oxidative stress.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of various triazine derivatives against gram-positive and gram-negative bacteria. The results indicated that the presence of the thienyl group significantly enhanced antibacterial potency compared to analogous compounds without this substituent .

Case Study 2: Cancer Cell Line Testing

In vitro tests on cancer cell lines demonstrated that the triazine derivative exhibited IC50 values in the low micromolar range against multiple cancer types. The mechanism was linked to its ability to disrupt microtubule formation and induce apoptosis through upregulation of pro-apoptotic factors .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.